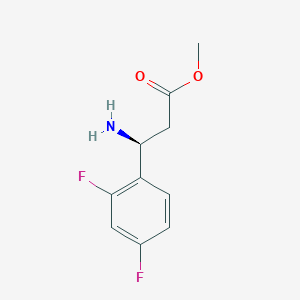![molecular formula C8H10N2O2 B11727076 1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
1-[2-(Furan-2-yl)ethenyl]-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Furan-2-yl)ethenyl]-3-methylurea is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a furan ring, an ethenyl group, and a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Furan-2-yl)ethenyl]-3-methylurea typically involves the reaction of furan-2-carbaldehyde with methylurea under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the condensation reaction between the aldehyde and the urea derivative. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Furan-2-yl)ethenyl]-3-methylurea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The methylurea moiety can participate in nucleophilic substitution reactions, leading to the formation of different urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Furan-2-yl)ethenyl]-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Furan-2-yl)ethenyl]-3-methylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and ethenyl group are likely involved in binding interactions, while the methylurea moiety may participate in hydrogen bonding or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 1-[2-(Furan-2-yl)ethenyl]-3-methylurea.
Methylurea: Another precursor used in the synthesis.
Furan-2,3-dione: An oxidation product of the furan ring.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a furan ring and a methylurea moiety allows for diverse interactions and applications that are not possible with simpler compounds.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)ethenyl]-3-methylurea |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(11)10-5-4-7-3-2-6-12-7/h2-6H,1H3,(H2,9,10,11) |
InChI Key |
YHTSWAZVMXIBQE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11726993.png)
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
![(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)
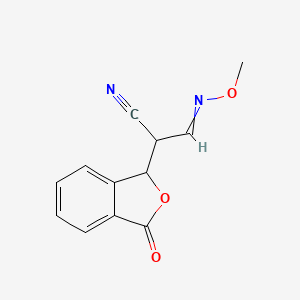
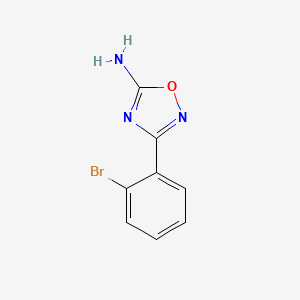
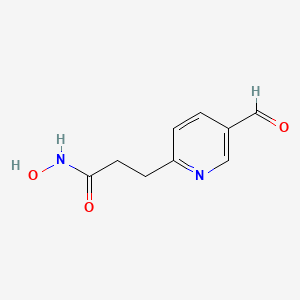
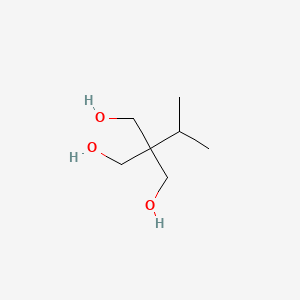
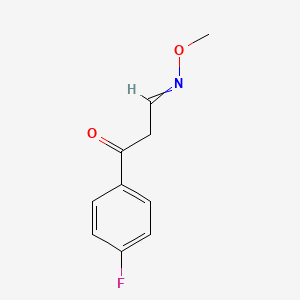
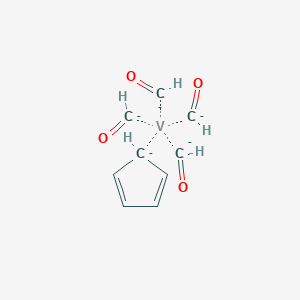
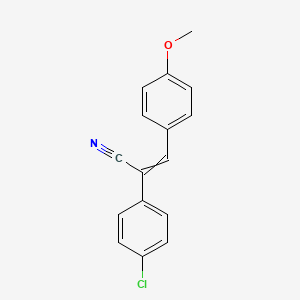

![N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11727049.png)
